2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride
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Overview
Description
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride is a chemical compound with the molecular formula C12H18ClN3O4. It is a derivative of pyrimidine, an important electron-rich aromatic heterocycle that is a critical component of DNA and RNA
Preparation Methods
The synthesis of 2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride typically involves multi-step organic reactions. The final step involves the quaternization of the pyrimidine nitrogen with ethylamine, followed by the addition of hydrochloric acid to form the chloride salt .
Chemical Reactions Analysis
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and processes.
Biology: This compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride involves its interaction with biological targets such as enzymes and receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride can be compared with other pyrimidine derivatives such as:
2-[4,5-Dimethoxycarbonylpyrimidin-2-YL]ethanaminium chloride: Similar in structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups, leading to different reactivity and properties.
2-[4,5-Diethoxycarbonylpyrimidin-2-YL]ethanaminium bromide: Similar structure but with a bromide counterion, which can affect solubility and reactivity.
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]propanaminium chloride: Similar structure but with a propyl group instead of an ethyl group, affecting the compound’s steric and electronic properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18ClN3O4 |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-[4,5-bis(ethoxycarbonyl)pyrimidin-2-yl]ethylazanium;chloride |
InChI |
InChI=1S/C12H17N3O4.ClH/c1-3-18-11(16)8-7-14-9(5-6-13)15-10(8)12(17)19-4-2;/h7H,3-6,13H2,1-2H3;1H |
InChI Key |
FNJHXMNLZIURCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)CC[NH3+].[Cl-] |
Origin of Product |
United States |
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